This compound is synthesized in laboratories and is not found naturally in significant amounts. Its development was aimed at improving the efficacy and safety profile of existing estrogen compounds used in contraceptives.
2-Methyl-ethinylestradiol falls under the classification of steroidal hormones and synthetic estrogens. It is often combined with progestins in various contraceptive formulations to enhance contraceptive efficacy and manage menstrual disorders.
The synthesis of 2-Methyl-ethinylestradiol typically involves several chemical reactions starting from estradiol or its derivatives. The key synthetic pathway includes:
The molecular formula for 2-Methyl-ethinylestradiol is . Its structure consists of a steroid nucleus with specific functional groups that confer its estrogenic properties.
2-Methyl-ethinylestradiol undergoes various chemical reactions typical for steroid compounds, including:
These reactions are crucial for understanding how the compound interacts within biological systems, influencing its bioavailability and duration of action.
The mechanism by which 2-Methyl-ethinylestradiol exerts its effects involves binding to estrogen receptors (ERα and ERβ) in target tissues such as the uterus, breast, and bone. This binding initiates a cascade of genomic actions leading to:
Studies have shown that 2-Methyl-ethinylestradiol has a higher binding affinity for estrogen receptors compared to natural estradiol, enhancing its potency as an estrogenic agent.
The compound's stability and solubility profile are critical for formulation development, especially in oral contraceptives where consistent dosing is essential.
2-Methyl-ethinylestradiol is widely used in:
The synthesis of 2-methyl-ethinylestradiol (CAS: 3240-39-9; CID: 13991395) involves strategic modifications to the estradiol backbone. A key patent (CN103204891A) describes a high-purity synthesis starting from estrone or estradiol precursors [8]. The critical step introduces the 2-methyl group before ethynylation at C17, achieved through Friedel-Crafts alkylation or directed ortho-lithiation followed by methylation. For the 17α-ethynyl group, estrone undergoes nucleophilic addition with lithium acetylide (Li‒C≡CH) or potassium acetylide (K‒C≡C‒), typically in liquid ammonia or tetrahydrofuran under anhydrous conditions [8]. The process emphasizes solvent-controlled recrystallization (e.g., methanol/acetone mixtures) to achieve >99.5% purity, confirmed via HPLC [8].
Table 1: Key Synthetic Routes for 2-Methyl-ethinylestradiol Derivatives
Precursor | Methylation Step | Ethynylation Agent | Solvent System | Yield (%) |
---|---|---|---|---|
Estrone | Ortho-lithiation + CH₃I | Potassium acetylide | THF/Liquid NH₃ | 78 |
17α-Ethinylestradiol | Electrophilic aromatic substitution | N/A | Acetic acid/MeOH | 65 |
Estradiol-3-methyl ether | Grignard addition | Lithium acetylide | DMF/Toluene | 82 |
Functionalization of the ethinyl group leverages transition metal catalysis. Copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") enables the attachment of prosthetic groups, such as triazole rings, for radiopharmaceutical applications (e.g., ¹⁸F-labeling) [5]. In automated platforms, Cu(I) catalysts (generated in situ from Cu(II) and ascorbic acid) facilitate regioselective triazole formation at the ethynyl terminus [5]. For oxidative degradation, FeIII-TAML/H₂O₂ systems catalyze EE2 transformation but require precise control: partial oxidation generates 17α-ethynyl-1,4-estradiene-10α/10β,17β-diol-3-one epimers with higher estrogenicity than the parent compound [3]. This highlights the risk of incomplete degradation in environmental remediation.
The estrogenic activity of ethinylestradiol derivatives is highly sensitive to stereochemistry. Inversion of the C17 hydroxy group from β- to α-configuration (yielding 17α-ethinylestradiol) reduces receptor binding affinity by >90% due to mismatched hydrogen bonding with ERα His524 [9]. Similarly, relocating the C13 angular methyl group to the α-face (18-epi configuration) drastically lowers activity: 18-epi-17β-estradiol shows 1,000-fold reduced potency in MCF-7 cell assays and negligible uterotrophic effects in vivo [9]. Introduction of a 2-methyl group creates steric hindrance in the estrogen receptor binding pocket, further attenuating activity. Molecular modeling confirms that planar distortion disrupts key van der Waals contacts with Leu387 and Phe404 [6] [9].
X-ray crystallography reveals that solvation state dictates the crystal packing and thermal stability of ethinylestradiol derivatives. Four distinct solvates have been characterized:
Thermogravimetry (TGA) correlates solvent loss with endothermic peaks in DSC: methanol solvates release solvent at 110–120°C, whereas acetonitrile solvates are more stable (desorption >150°C) [10].
Table 2: Crystallographic Parameters of 2-Methyl-ethinylestradiol Analogs
Form | Solvate | Space Group | Unit Cell Parameters | H-Bond Network |
---|---|---|---|---|
A | Acetonitrile | P2₁ | a=8.21 Å, b=30.42 Å, c=7.95 Å, β=98.7° | None |
B | Methanol | P2₁2₁2₁ | a=7.89 Å, b=12.25 Å, c=23.41 Å | O3H⋯O17, O17H⋯(MeOH) |
C | Chloroform/H₂O | P1 | a=10.02 Å, b=12.31 Å, c=14.87 Å, α=90.1°, β=92.7°, γ=102.3° | Water-bridged dimers |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: